molecular formula C12H18OS B8077635 2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene

2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene

Cat. No.: B8077635
M. Wt: 210.34 g/mol
InChI Key: RXWVKGUTLDQYFJ-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene is an organic compound with a complex structure that includes a methoxy group, two methyl groups, and a propan-2-ylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of methoxy and methyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methanol and methyl iodide in the presence of a catalyst like aluminum chloride.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., propan-2-ylthiol) with a halogenated precursor of the benzene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfanyl group to a thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and sulfanyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-dimethylbenzene: Lacks the propan-2-ylsulfanyl group, making it less reactive in certain chemical reactions.

    1,3-Dimethyl-5-propan-2-ylsulfanylbenzene: Lacks the methoxy group, which can affect its solubility and reactivity.

    2-Methoxy-1,3-dimethyl-5-ethylsulfanylbenzene: Similar structure but with an ethylsulfanyl group instead of propan-2-ylsulfanyl, leading to different chemical properties.

Uniqueness

2-Methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-8(2)14-11-6-9(3)12(13-5)10(4)7-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWVKGUTLDQYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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